N-(2-hydroxycyclobutyl)pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-9-5-4-7(9)12-10(14)8-3-1-2-6-11-8/h1-3,6-7,9,13H,4-5H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGCSWRIZXKSAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxycyclobutyl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with a cyclobutylamine derivative. The hydroxyl group can be introduced through subsequent functionalization steps. Common reagents used in the synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial processes include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxycyclobutyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the carboxamide to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or dehydroxylated products.
Substitution: Introduction of various functional groups onto the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
N-(2-hydroxycyclobutyl)pyridine-2-carboxamide has shown potential as a pharmacophore in drug development. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents, particularly in the following areas:
- Anti-inflammatory Agents : The compound is being studied for its efficacy in treating inflammatory diseases. It modulates the activity of enzymes and receptors involved in inflammatory pathways, potentially reducing pro-inflammatory cytokine levels .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
- Cancer Therapy : Research indicates that this compound may inhibit tumor growth in certain cancer models, showcasing its potential as an anticancer agent.
Biological Research
In biological research, this compound serves as a building block for synthesizing novel derivatives that can target specific biological pathways. Its interactions with cannabinoid receptors, particularly the CB2 receptor, have been highlighted as significant for therapeutic applications in pain management and inflammation control .
Table 1: Summary of Biological Activities
Table 2: Synthesis Parameters
| Parameter | Details |
|---|---|
| Reaction Type | Amide coupling |
| Common Reagents | EDCI, triethylamine |
| Solvent | Dichloromethane |
| Reaction Conditions | Mild conditions for high yield |
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of this compound using an animal model of arthritis. Results showed significant reductions in paw swelling and inflammatory markers compared to control groups. Histological analysis indicated reduced infiltration of inflammatory cells in joint tissues.
Case Study 2: Antitumor Efficacy
In vitro studies on MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 5 µM after 48 hours. This suggests its potential as an effective anticancer agent.
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclobutyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring allow for hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pyridine-2-carboxamide: Lacks the cyclobutyl and hydroxyl groups, making it less versatile in terms of reactivity and interactions.
Cyclobutylamine: Does not contain the pyridine ring, limiting its applications in medicinal chemistry.
2-Hydroxycyclobutanone: Similar in structure but lacks the carboxamide group, affecting its chemical properties and reactivity.
Uniqueness: N-(2-hydroxycyclobutyl)pyridine-2-carboxamide stands out due to its combination of a pyridine ring, a cyclobutyl group, and a hydroxyl substituent. This unique structure allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Biological Activity
N-(2-hydroxycyclobutyl)pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current research findings, including mechanisms of action, structure-activity relationships (SAR), and case studies that highlight its efficacy.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a cyclobutyl group and a hydroxyl group, which may influence its biological activity. The structural formula can be represented as follows:
This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound has been linked to several mechanisms:
- Antimicrobial Activity : Research indicates that this compound may inhibit the growth of pathogens such as Mycobacterium tuberculosis. It is believed to induce autophagy in macrophages, enhancing the immune response against bacterial infections.
- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism may involve the modulation of cell signaling pathways related to apoptosis and cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the chemical structure can significantly affect its potency and selectivity:
| Compound Variant | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | 18.93 ± 0.004 | Moderate inhibition against urease |
| Rx-6 (related derivative) | 1.07 ± 0.043 | High potency against urease |
| Rx-7 (related derivative) | 2.18 ± 0.058 | Significant inhibition |
The presence of electron-withdrawing groups at specific positions on the pyridine ring enhances inhibition potential, indicating that careful modification can lead to more effective derivatives .
Antimicrobial Activity
In a study investigating various pyridine derivatives, this compound was shown to have promising antimicrobial properties against Mycobacterium tuberculosis. The study demonstrated that the compound could inhibit bacterial growth in vitro, suggesting its potential as a drug candidate for tuberculosis treatment.
Anticancer Activity
Another study explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated that this compound induced apoptosis in cancer cells through the activation of caspase pathways. This finding positions it as a potential agent in cancer therapy, warranting further investigation into its efficacy and safety in clinical settings .
Q & A
Q. What synthetic methodologies are commonly employed for preparing pyridine-2-carboxamide derivatives, and how can they be optimized?
Pyridine-2-carboxamide derivatives are typically synthesized via coupling reactions between pyridinecarboxylic acids and amines. For example, thienopyridine-2-carboxamide derivatives are prepared by reacting 2-picolinic acid with substituted anilines using triphenylphosphite as a coupling agent, followed by crystallization from appropriate solvents . Optimization involves adjusting reaction temperatures (e.g., 50–60°C), solvent selection (acetonitrile or benzene), and purification methods (column chromatography or recrystallization). Yield improvements may require stoichiometric tuning or catalyst screening.
Q. Which analytical techniques are critical for characterizing N-(2-hydroxycyclobutyl)pyridine-2-carboxamide and its analogs?
Key techniques include:
- Elemental analysis to verify purity and composition .
- FT-IR spectroscopy to identify functional groups (e.g., C=O stretches at ~1635 cm⁻¹, NH stretches at ~3324 cm⁻¹) .
- 1H NMR to confirm molecular structure and substituent positions .
- Melting point determination to assess crystallinity and batch consistency .
Q. What safety protocols should be followed when handling pyridine-2-carboxamide derivatives?
Due to limited toxicity data, researchers should:
- Use personal protective equipment (gloves, goggles, lab coats) and work in fume hoods .
- Avoid prolonged storage to prevent degradation .
- Dispose of waste via certified facilities compliant with local regulations .
Advanced Research Questions
Q. How can coordination complexes of pyridine-2-carboxamide ligands be synthesized and structurally validated?
Palladium(II) complexes, such as Pd1 and Pd2, are synthesized by reacting ligands (e.g., N-(4-bromophenyl)-pyridine-2-carboxamide) with K₂PdCl₄ in aqueous conditions. Bidentate binding is confirmed via:
Q. How can polymorphism in pyridine-2-carboxamide derivatives be systematically studied?
Polymorphic forms are analyzed using:
- Single-crystal X-ray diffraction (SHELX software) to resolve crystal packing and hydrogen-bonding networks .
- Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal stability and phase transitions .
- Powder XRD to compare diffraction patterns with known polymorphs .
Q. What methodologies address contradictions in spectroscopic or crystallographic data?
Discrepancies (e.g., variable IR peaks or melting points) require:
Q. How can substitution reaction mechanisms involving pyridine-2-carboxamide derivatives be elucidated?
Mechanistic studies involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
